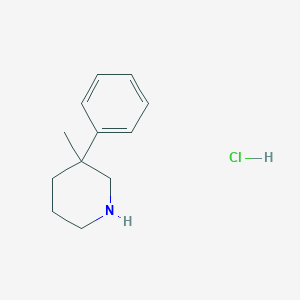

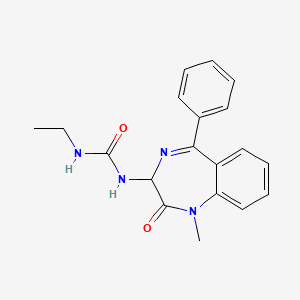

![molecular formula C20H21NO5S B2821605 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate CAS No. 476365-83-0](/img/structure/B2821605.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Elucidation

The synthesis and structural elucidation of thiophene derivatives, including compounds similar in structure to ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate, have been extensively studied. These compounds are designed and synthesized for potential applications, such as anti-cancer agents. For example, a series of novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anti-cancer properties against various tumor cell lines, showcasing the significance of structural elucidation in the development of cytotoxic agents (Mohareb et al., 2016).

Mechanistic Insights into Cyclocondensation Reactions

The cyclocondensation reactions of thiophene derivatives offer mechanistic insights that are crucial for the synthesis of various compounds. For instance, the cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in aqueous mediums leads to the formation of benzothiazole-2-carboxylates. This process, which deviates from Baldwin's rule, has been studied to understand the selectivity switch in the formation of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones (Dhameliya et al., 2017).

Antimicrobial Screening of Thiophene Derivatives

The synthesis of bifunctional thiophene derivatives and their subsequent evaluation for antimicrobial activities highlight the potential of such compounds in developing new antimicrobial agents. The key intermediates and their reactions with various reagents to afford different substituted thiophenes have shown promising antimicrobial activities, emphasizing the synthetic utility of these compounds (Abu‐Hashem et al., 2011).

Hydroamination and Biological Activity

Studies also involve the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing a synthetic method that could potentially be applied to the synthesis of complex molecules similar in nature to this compound. Such reactions have broad applications in organic synthesis and medicinal chemistry (Wang and Widenhoefer, 2004).

作用機序

Target of Action

Compounds with a similar benzo[d][1,3]dioxole structure have been found to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes such as transmembrane transport of various substrates across extra and intracellular membranes .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets via well-known reactions such as pd-catalyzed arylation .

Biochemical Pathways

Compounds with similar structures have been involved in the synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . These alkaloids have various biological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects .

Result of Action

Similar compounds have been used in the treatment of diseases like cystic fibrosis by modulating atp-binding cassette transporters .

特性

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-3-24-20(23)17-11(2)16(27-19(17)21-18(22)13-5-6-13)9-12-4-7-14-15(8-12)26-10-25-14/h4,7-8,13H,3,5-6,9-10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAYCQKGXDAQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2821532.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)

![3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine](/img/structure/B2821540.png)

![N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![1-[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2821545.png)